3-(Trifluoromethyl)dihydrofuran-2(3H)-one
Description
Significance of Fluorinated Lactones in Organic and Medicinal Chemistry
The incorporation of fluorine into organic molecules, a strategy known as fluorination, is a powerful tool in medicinal chemistry. nih.govacs.org Fluorinated compounds currently constitute approximately 20% of all pharmaceuticals. nih.gov The introduction of fluorine or fluorine-containing groups like trifluoromethyl into a lactone structure can dramatically alter the parent molecule's physicochemical and pharmacological properties. nih.govacs.org
One of the primary benefits of fluorination is the enhancement of a drug candidate's metabolic stability. nih.govacs.org The carbon-fluorine bond is very strong, and replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block oxidative metabolism by enzymes like Cytochrome P450. nih.govacs.org This can prolong the therapeutic effect of a drug. nih.gov Furthermore, fluorination significantly impacts a molecule's lipophilicity, which affects its absorption, distribution, and ability to cross biological membranes. nih.govgmpplastic.com The trifluoromethyl group, in particular, is known to increase lipophilicity. Fluorine's high electronegativity can also alter the acidity or basicity (pKa) of nearby functional groups, which can in turn influence a drug's bioavailability and binding affinity to its target protein. nih.govacs.org For these reasons, fluorinated lactones are considered highly valuable structures in the search for new and improved medicines. gmpplastic.com
| Property | Effect of Fluorine Incorporation | Reference |
|---|---|---|
| Metabolic Stability | Increases by blocking metabolism at specific sites. | nih.govacs.org |
| Lipophilicity | Modulates this property, affecting absorption and distribution. | nih.govgmpplastic.com |
| Binding Affinity | Can be enhanced due to altered electronic properties. | gmpplastic.com |
| Acidity/Basicity (pKa) | Can be adjusted, influencing bioavailability. | nih.govacs.org |
Overview of Dihydrofuran-2(3H)-one Scaffolds in Synthetic Research
The dihydrofuran-2(3H)-one ring, also known as a γ-butyrolactone, is a prevalent and important structural motif in chemistry. acs.org These scaffolds are highly accessible and reactive, making them attractive building blocks, or synthons, for the creation of more complex molecules. acs.org They are particularly useful in the synthesis of a wide array of biologically relevant products that feature a γ-lactone core. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c6-5(7,8)3-1-2-10-4(3)9/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGJRLKMHRKJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370082 | |
| Record name | alpha-(Trifluoromethyl)-gamma-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174744-18-4 | |
| Record name | alpha-(Trifluoromethyl)-gamma-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)dihydrofuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Trifluoromethyl Dihydrofuran 2 3h One and Its Analogues
Direct Synthetic Approaches
Direct synthesis of 3-(Trifluoromethyl)dihydrofuran-2(3H)-one, also known as α-(trifluoromethyl)-γ-butyrolactone, involves the formation of the heterocyclic ring with the trifluoromethyl group already positioned at the α-carbon. One conceptual approach involves the cyclization of suitable precursors, such as γ-hydroxy-α-(trifluoromethyl) carboxylic acid derivatives. Another strategy is the trifluoromethylation of γ-butyrolactone itself or its enolate equivalent, although this can present challenges regarding selectivity and reaction conditions.
A transition-metal-free, multi-functionalization reaction of β-trifluoromethyl enones with azacycles has been developed for the synthesis of amino-2,3-dihydrofuran derivatives, showcasing a novel reaction mode for the assembly of five-membered oxygen heterocycles from trifluoromethylated precursors rsc.org. While not directly yielding the target lactone, such methods highlight the utility of trifluoromethylated building blocks in constructing related heterocyclic systems. More direct methods often rely on the cyclization of meticulously designed linear substrates where the trifluoromethyl group is introduced at an early stage.
Trifluoromethylation Strategies in Lactone Synthesis
Given the challenges of direct synthesis, many approaches focus on introducing the trifluoromethyl group during the process of lactone formation. These strategies often provide better control over regioselectivity and stereoselectivity.
Utilizing Trifluoromethylation Reagents (e.g., Umemoto Reagent IV)
Electrophilic trifluoromethylating agents are powerful tools for introducing the CF₃ group into organic molecules. Umemoto reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, are particularly effective for the trifluoromethylation of nucleophiles like enolates, silyl (B83357) enol ethers, and active methylene (B1212753) compounds. rsc.orgresearchgate.net Umemoto Reagent IV, S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate, is a highly reactive agent developed for this purpose. nih.gov Its enhanced reactivity stems from the strong electron-withdrawing effects of the two trifluoromethoxy groups. nih.gov
The synthesis of α-trifluoromethyl lactones can be achieved by reacting the corresponding ketene (B1206846) silyl acetal derived from a γ-hydroxy ester with an electrophilic trifluoromethylating agent. The reaction proceeds under mild conditions and provides direct access to the desired α-trifluoromethyl lactone.
Table 1: Examples of Electrophilic Trifluoromethylation
| Precursor Type | Trifluoromethylating Agent | Product Type | Typical Yield |
|---|---|---|---|
| Ketene Silyl Acetal | Umemoto Reagent IV | α-Trifluoromethyl Ester/Lactone | High |
| Active Methylene Compound | Umemoto Reagent IV | α-Trifluoromethyl Dicarbonyl | Good to High |
| Electron-Rich Aromatic Ring | Umemoto Reagent IV | Trifluoromethylated Arene | Good |
Palladium-Catalyzed Cyclocarbonylation Routes to Trifluoromethylated Lactones
Palladium-catalyzed reactions are fundamental in modern organic synthesis. Cyclocarbonylation, the formation of a cyclic carbonyl compound, can be adapted to synthesize trifluoromethylated lactones. This approach typically involves the palladium-catalyzed carbonylation of a trifluoromethyl-containing homoallylic alcohol or a related unsaturated alcohol.
While direct examples for this compound are specific, analogous reactions provide a clear mechanistic blueprint. For instance, the palladium-catalyzed cycloaminocarbonylation of 2-fluoroalkyl-2-halo-olefins has been successfully used to synthesize α-(trifluoromethyl)-β-lactams. nih.gov The proposed catalytic cycle for such transformations generally involves:
Oxidative Addition: A Pd(0) complex adds to a trifluoromethylated substrate containing a leaving group (e.g., a halide).
CO Coordination and Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond to form an acyl-palladium complex.
Nucleophilic Attack: An intramolecular nucleophilic attack by the hydroxyl group onto the acyl-palladium intermediate occurs.
Reductive Elimination: The final step involves reductive elimination to release the lactone product and regenerate the Pd(0) catalyst.
This strategy has been demonstrated in the decarbonylative trifluoromethylation of acid fluorides, showcasing the versatility of palladium catalysis in forming C-CF₃ bonds. nih.gov
Radical Addition Reactions with Trifluoromethyl-1,3-dicarbonyl Compounds
Radical-mediated reactions offer a distinct pathway to trifluoromethylated heterocycles. The use of manganese(III) acetate (B1210297) to promote the oxidative radical addition of trifluoromethyl-1,3-dicarbonyl compounds to alkenes is an effective method for synthesizing trifluoromethyl ketone-substituted dihydrofurans. researchgate.netsemanticscholar.org
In this process, manganese(III) acetate oxidizes the 1,3-dicarbonyl compound to generate a manganese(III) enolate, which then produces a carbon-centered radical. This radical adds to an alkene, and the resulting radical intermediate undergoes an intramolecular cyclization onto one of the carbonyl oxygen atoms, followed by oxidation and elimination steps to yield the dihydrofuran product. semanticscholar.org While this method directly produces dihydrofuran derivatives rather than the target lactone, these products can be valuable intermediates.
Table 2: Synthesis of Trifluoromethylated Dihydrofurans via Radical Addition
| 1,3-Dicarbonyl Compound | Alkene | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione | 1-(2-Thienyl)-1-cyclohexene | Mn(OAc)₃ | Bicyclic Enol Ether | 35% | semanticscholar.org |
Chiral Lewis Acid Catalyzed Tandem Friedel-Crafts/Lactonization Reactions
The development of asymmetric syntheses is crucial for accessing enantiomerically pure compounds. While a direct tandem Friedel-Crafts/lactonization for this specific target is not widely reported, Lewis acid catalysis plays a significant role in related trifluoromethylation and lactonization reactions.
A notable method involves the electrophilic trifluoromethylation of ketene silyl acetals using hypervalent iodine reagents, a reaction that can be catalyzed by a Lewis acid. organic-chemistry.org In a study by Togni and coworkers, trimethylsilyl (B98337) bis(trifluoromethanesulfonyl)imide (TMSNTf₂) was used as a catalyst for the reaction between ketene silyl acetals and a trifluoromethylating agent, affording α-trifluoromethyl esters and lactones in high yields. organic-chemistry.org This approach is highly efficient for constructing quaternary carbons bearing a trifluoromethyl group adjacent to a carbonyl center. organic-chemistry.org A highly selective Lewis acid-mediated trifluoromethylthio lactonization of olefins has also been described, proceeding through a proposed thiiranium ion intermediate. nih.gov These examples underscore the potential of Lewis acid catalysis in stereoselectively forming trifluoromethylated lactones, even if the specific tandem reaction of the subsection title is less common.
Chiral and Stereoselective Synthesis of this compound Derivatives
Achieving stereocontrol in the synthesis of this compound derivatives is of paramount importance for their application in life sciences. Strategies for stereoselective synthesis can be broadly categorized into substrate-controlled and catalyst-controlled methods.
Substrate-controlled methods often involve the use of chiral auxiliaries or starting from a chiral pool material. For example, a chiral alcohol precursor can be used in a cyclocarbonylation reaction, where the existing stereocenter directs the formation of new stereocenters.
Catalyst-controlled methods represent a more elegant and atom-economical approach. The development of chiral catalysts for trifluoromethylation and lactonization reactions is an active area of research. For instance, organocatalytic cascade reactions have been established to construct 2-trifluoromethylated and 2-difluoromethylated dihydrofurans with high stereoselectivity. dntb.gov.ua Similarly, copper-catalyzed cascade reactions between enaminones and N-tosylhydrazones allow for the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives with a quaternary stereocenter as single diastereomers. rsc.org These methodologies, while producing derivatives, establish the feasibility of achieving high stereocontrol in the formation of trifluoromethylated furan (B31954) rings, which can be conceptually extended to the synthesis of chiral this compound.
Catalytic Asymmetric Approaches (e.g., Organocatalysis with Quinine (B1679958)/Squaramide)
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. Bifunctional catalysts, such as those derived from quinine and squaramide, are particularly effective in controlling stereochemistry. These catalysts can activate both the nucleophile and the electrophile simultaneously through non-covalent interactions, such as hydrogen bonding.
A notable application of this catalyst class is the highly enantioselective aza-Friedel-Crafts reaction of cyclic trifluoromethyl ketimines with naphthols and phenols, utilizing a fluorenyl-substituted quinine-squaramide catalyst. nih.gov This protocol provides access to chiral trifluoromethyl dihydroquinazolinones with excellent yields (up to 99%) and enantiomeric excesses (up to 99% ee). nih.gov While not a direct synthesis of the target lactone, this methodology demonstrates the effectiveness of quinine-squaramide catalysts in creating chiral centers adjacent to a trifluoromethyl group. Similar strategies can be envisioned where the ketimine is replaced with a suitable precursor that can be converted into a lactone. The catalyst operates by forming a hydrogen-bonded complex with the reactants, orienting them in a chiral environment to favor the formation of one enantiomer over the other. This approach has also been successfully applied to the enantioselective addition of diphenyl phosphite to ketimines derived from isatins, yielding corresponding phosphonates in high yields and enantioselectivities. rsc.org
Diastereoselective and Enantioselective Approaches to Trifluoromethylated Lactones
Achieving high levels of both diastereoselectivity and enantioselectivity is crucial when synthesizing molecules with multiple stereocenters. Several advanced methods have been developed for the synthesis of trifluoromethylated lactones with precise stereocontrol.
One effective strategy involves the N-heterocyclic carbene (NHC)-catalyzed formal cycloaddition of ketenes with trifluoromethyl ketones. This reaction produces β-trifluoromethyl-β-lactones containing two adjacent stereocenters with high diastereo- and enantioselectivity. researchgate.net Another powerful NHC-catalyzed redox process uses α-aroyloxyaldehydes and α,β-unsaturated trifluoromethylketones to generate syn-dihydropyranones. sci-hub.se This reaction proceeds with excellent diastereoselectivity (>95:5 dr) and enantioselectivity (>99% ee). sci-hub.se The resulting dihydropyranones can be further transformed into δ-lactones and other derivatives. sci-hub.se
Electrophilic trifluoromethylation of ketene silyl acetals using hypervalent iodine reagents represents another direct route to α-trifluoromethyl esters and lactones. organic-chemistry.org This reaction is catalyzed by a Lewis acid, trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMSNTf2), and proceeds under mild conditions to afford products in high yields. organic-chemistry.org The method is versatile and accommodates the synthesis of secondary, tertiary, and quaternary α-trifluoromethyl carbonyl compounds. organic-chemistry.org
Furthermore, isothiourea catalysts like HyperBTM have been used for the enantioselective preparation of perfluoroalkyl-substituted β-lactones from symmetric anhydrides and perfluoroalkylketones. rsc.org This [2+2] cycloaddition pathway yields β-lactones with high diastereoselectivity (up to >95:5 dr) and enantioselectivity (up to >99:1 er). rsc.org
| Method | Catalyst/Reagent | Substrates | Product | Selectivity |
| NHC Catalysis | N-heterocyclic carbene (NHC) | Alkyl(aryl)ketenes, Trifluoromethyl ketones | β-Trifluoromethyl-β-lactones | High diastereo- and enantioselectivity researchgate.net |
| NHC Redox Catalysis | Aminoindanol-derived NHC | α-Aroyloxyaldehydes, α,β-Unsaturated trifluoromethylketones | syn-Dihydropyranones | >95:5 dr, >99% ee sci-hub.se |
| Electrophilic Trifluoromethylation | Hypervalent iodine reagent / TMSNTf2 | Ketene silyl acetals | α-Trifluoromethyl esters and lactones | High yields (up to 98%) organic-chemistry.org |
| Isothiourea Catalysis | HyperBTM | Symmetric anhydrides, Perfluoroalkylketones | Perfluoroalkyl-substituted β-lactones | >95:5 dr, >99:1 er rsc.org |
Umpolung Strategy for Enantioselective Trifluoromethylated γ-Amino Lactones
Umpolung, or polarity inversion, is a powerful concept in organic synthesis that allows for unconventional bond formations. A direct catalytic asymmetric synthesis of trifluoromethylated γ-amino esters and lactones has been developed using an umpolung strategy. nih.govacs.orgnih.gov This approach involves the reaction of trifluoromethyl imines with α,β-unsaturated lactones as carbon electrophiles. nih.govacs.orgnih.gov
The reaction is enabled by newly developed cinchona alkaloid-derived phase-transfer catalysts and co-additives. nih.govresearchgate.net At low catalyst loadings (0.5–5.0 mol %), the catalytic system activates the trifluoromethyl imine substrates to act as nucleophiles, a reversal of their typical electrophilic character. nih.govacs.orgnih.gov This system facilitates highly chemo-, regio-, diastereoselective, and enantioselective C-C bond-forming reactions. nih.govnih.gov The protocol provides a versatile and efficient route to enantiomerically enriched γ-amino lactones in good to excellent yields from readily available starting materials. nih.govacs.orgnih.gov A key advantage is the ability to access either the R or S enantiomer of the product with high efficiency and selectivity by using catalysts based on either cinchonidine (B190817) or quinine. nih.govacs.org
| Catalyst System | Reactants | Product Type | Key Features |
| Cinchona phase-transfer catalyst + phenol additives | Trifluoromethyl imines, α,β-Unsaturated lactones | γ-Trifluoromethylated γ-amino lactones | Umpolung of imine, High diastereo- and enantioselectivity, Access to both enantiomers nih.govresearchgate.net |
Synthesis of Optically Active Trifluoromethyl-Substituted Dihydrofuran Derivatives
The creation of optically active trifluoromethyl-substituted dihydrofurans is a key objective for chemists in medicinal and materials science. Organocatalytic cascade reactions are particularly well-suited for this purpose, as they can construct complex molecular architectures with multiple stereocenters in a single step.
A highly stereoselective cascade Michael/alkylation process has been established to construct 2-trifluoromethylated and 2-difluoromethylated dihydrofurans. dntb.gov.ua This method efficiently generates the desired dihydrofuran core with controlled stereochemistry. Another approach involves the asymmetric conjugate addition of nucleophiles like ethyl 4,4,4-trifluoroacetoacetate to β,γ-unsaturated α-keto esters. researchgate.net Catalyzed by a quinine-derived thiourea, this reaction proceeds through a cascade Michael–hemiketalization pathway to afford trifluoromethyl-substituted dihydropyrans with three contiguous chiral centers in excellent yields and selectivities. researchgate.net These dihydropyran structures share a similar oxygen-containing heterocyclic core with dihydrofurans.
Additionally, a transition-metal-free multi-functionalization of β-trifluoromethyl enones with azacycles has been developed to synthesize valuable amino-2,3-dihydrofuran derivatives. rsc.org This cascade reaction involves the transformation of carbonyl, alkenyl, and trifluoromethyl groups, providing a novel method for constructing five-membered oxygen heterocycles. rsc.org
One-Pot Synthesis Strategies for Dihydrofuran-2(3H)-one Derivatives
One-pot synthesis strategies offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation by avoiding the isolation of intermediate compounds. Several such methods have been developed for the synthesis of dihydrofuran-2(3H)-one and its derivatives.
One approach describes the synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones through a one-pot, three-component reaction. nih.gov This method involves reacting a 5-substituted furan-2(3H)-one with triethyl orthoformate and various heterocyclic amines under reflux, resulting in high product yields with a short reaction time and simple purification. nih.gov Another innovative one-pot strategy has been developed for synthesizing multi-substituted 2,3-dihydrofuran (B140613) scaffolds on a DNA-conjugated platform. rsc.org This pyridinium ylide-mediated cyclization is compatible with the requirements for constructing DNA-encoded libraries (DELs), demonstrating broad substrate scope under mild conditions. rsc.org
Green chemistry principles have also been applied to the one-pot synthesis of novel furan-2(3H)-one derivatives. rsc.orgresearchgate.net By reacting a starting furanone with various reagents under microwave irradiation, a series of biologically active heterocyclic compounds were prepared efficiently. rsc.orgresearchgate.net These examples highlight the utility of one-pot reactions in streamlining the synthesis of complex dihydrofuranone structures.
Chemical Reactivity and Transformations of 3 Trifluoromethyl Dihydrofuran 2 3h One
Reactions Involving the Lactone Ring System
The γ-butyrolactone core of 3-(Trifluoromethyl)dihydrofuran-2(3H)-one is susceptible to reactions typical of cyclic esters, most notably ring-opening. As a lactone, it can be hydrolyzed under basic conditions, such as in a sodium hydroxide (B78521) solution, to yield the corresponding sodium salt of γ-hydroxybutyric acid. nih.gov In acidic aqueous solutions, an equilibrium mixture of the lactone and the open-chain hydroxy acid is established. nih.gov
Ring-opening polymerization of γ-butyrolactone and its derivatives is a known process for producing polyesters. researchgate.net While γ-butyrolactone itself has thermodynamic limitations for homopolymerization under normal conditions, the introduction of substituents can alter the ring strain and reactivity. researchgate.net The ring-opening of β-butyrolactone, a related four-membered lactone, can be selectively catalyzed by acids like trifluoromethanesulfonic acid to achieve O-acyl bond cleavage, leading to hydroxyl-terminated polymers. nih.gov
Furthermore, reductive ring-opening is a significant transformation. For instance, α-fluoro-β-(p-tolylsulfonylmethyl)-α-trifluoromethyl-γ-lactones, which share structural similarities, undergo reductive ring-opening with lithium aluminium hydride to stereoselectively produce 2-fluoro-3-(p-tolylsulfonylmethyl)-2-(trifluoromethyl)alkane-1,4-diols. rsc.org This suggests that similar reductive cleavage of the lactone ring in this compound with powerful reducing agents could be a viable route to functionalized diols.
Reactivity of the Trifluoromethyl Group within the Dihydrofuranone Scaffold
The trifluoromethyl (CF3) group is one of the most common and strongly electron-withdrawing moieties in medicinal chemistry. orientjchem.org Its presence significantly influences the properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com The carbon-fluorine bond is exceptionally strong, rendering the CF3 group generally stable to chemical, electrochemical, thermal, and photochemical degradation. mdpi.com
Despite its stability, the functionalization of the trifluoromethyl group is an area of active research. researchgate.net This typically involves the activation of the C-F bond. While direct functionalization of the CF3 group on the dihydrofuranone ring is not extensively documented, general strategies for trifluoromethyl group transformation could be applicable. These can involve defluorinative functionalization reactions. researchgate.net For example, the conversion of carboxylic acids to trifluoromethyl groups can be achieved through a combination of photoredox and copper catalysis. nih.gov
Derivatization through Nucleophilic Attack
The electrophilic nature of the carbonyl carbon in the lactone ring makes it a prime target for nucleophilic attack. This leads to a variety of derivatization products. The reactivity of related trifluoromethylated lactones towards nucleophiles has been studied, providing insights into the potential transformations of this compound.
For example, α-fluoro-β-(p-tolylsulfonylmethyl)-α-trifluoromethyl-γ-lactones exhibit high reactivity towards various nucleophiles, leading to the formation of cyclic hemiketals. rsc.org This indicates that the carbonyl group in such fluorinated lactones is highly susceptible to nucleophilic addition.
In a broader context, the nucleophilic trifluoromethylation of carbonyl compounds is a well-established method for introducing the CF3 group. rsc.org While in the case of this compound the CF3 group is already present, the principles of nucleophilic addition to the lactone carbonyl still apply. Nucleophiles such as amines, alkoxides, and organometallic reagents can be expected to attack the carbonyl carbon, leading to ring-opened amide, ester, or ketone products, respectively. For instance, the reaction of γ-butyrolactone with methylamine (B109427) yields N-methyl-2-pyrrolidone (NMP), and with ammonia, it gives pyrrolidone. nih.gov Similar reactions with this compound would be expected to yield the corresponding trifluoromethyl-substituted pyrrolidones.
The table below summarizes potential derivatization reactions based on known reactivity of similar lactones.
| Nucleophile | Potential Product | Reaction Type |
| Amine (R-NH2) | N-substituted-4-hydroxy-3-(trifluoromethyl)butanamide | Nucleophilic acyl substitution/ring-opening |
| Alcohol (R-OH) / Base | Alkyl 4-hydroxy-3-(trifluoromethyl)butanoate | Transesterification/ring-opening |
| Grignard Reagent (R-MgX) | 1,4-dihydroxy-2-(trifluoromethyl)alkane | Nucleophilic addition/reduction |
| Hydride (e.g., from LiAlH4) | 3-(Trifluoromethyl)butane-1,4-diol | Reductive ring-opening |
Cyclization Reactions and Fused Heterocycle Formation
Trifluoromethylated lactones can serve as precursors for the synthesis of various fused heterocyclic systems. These reactions often involve the inherent reactivity of both the lactone and the trifluoromethyl-substituted carbon framework.
While specific examples starting directly from this compound are not abundant in the literature, related transformations provide a clear indication of its potential. For instance, trifluoromethylated pyrones, which are unsaturated lactones, react with binucleophiles like phenylenediamine to form fused benzodiazepines and pyrazoles. nih.gov This occurs through an initial nucleophilic attack on the lactone, followed by an intramolecular cyclization.
The synthesis of trifluoromethylated fused tricyclic pyrazoles has been achieved through the intramolecular cyclization of cyclic ketone-derived amines. rsc.org This highlights a strategy where the lactone could be transformed into a suitable precursor for subsequent cyclization. For example, conversion of the lactone to a cyclic ketone could be followed by reaction with a hydrazine (B178648) derivative to construct a fused pyrazole (B372694) ring.
Furthermore, radical cascade reactions represent a powerful tool for constructing complex heterocyclic structures. Visible-light-induced radical cascade trifluoromethylation/cyclization reactions have been used to synthesize trifluoromethylated polycyclic quinazolinones, benzimidazoles, and indoles. mdpi.com A plausible pathway could involve the generation of a radical on the carbon backbone of the dihydrofuranone, which could then participate in an intramolecular cyclization to form a fused ring system.
Decarboxylation Pathways leading to Trifluoromethylated Alkenes from α-Trifluoromethyl-β-lactones
A significant reaction pathway for α-trifluoromethyl-β-lactones, which are structurally related to the target molecule, is their facile decarboxylation to yield trifluoromethylated alkenes. rsc.org This transformation provides a valuable synthetic route to this important class of compounds.
The process typically involves the formation of the α-trifluoromethyl-β-lactone from the corresponding α-trifluoromethyl-β-hydroxy acid. These lactones then readily undergo decarboxylation, often at room temperature, to furnish the trifluoromethylated alkene with high yield and stereoselectivity. rsc.org While this compound is a γ-lactone, the principles of decarboxylation of related β-lactones are highly relevant to understanding potential fragmentation pathways. The strong electron-withdrawing nature of the trifluoromethyl group facilitates the expulsion of carbon dioxide.
The table below illustrates the decarboxylation of various α-trifluoromethyl-β-lactones to their corresponding alkenes.
| Starting β-Lactone | Product Alkene | Yield (%) |
| Anti-4-phenyl-3-(trifluoromethyl)oxetan-2-one | (E)-β-Trifluoromethylstyrene | 99 |
| Anti-4-(4-chlorophenyl)-3-(trifluoromethyl)oxetan-2-one | (E)-1-Chloro-4-(2-(trifluoromethyl)vinyl)benzene | 99 |
| Anti-4-(4-fluorophenyl)-3-(trifluoromethyl)oxetan-2-one | (E)-1-Fluoro-4-(2-(trifluoromethyl)vinyl)benzene | 98 |
| Anti-4-(naphthalen-2-yl)-3-(trifluoromethyl)oxetan-2-one | (E)-2-(2-(Trifluoromethyl)vinyl)naphthalene | 95 |
| Anti-4-(thiophen-2-yl)-3-(trifluoromethyl)oxetan-2-one | (E)-2-(2-(Trifluoromethyl)vinyl)thiophene | 96 |
| Anti-4-cyclohexyl-3-(trifluoromethyl)oxetan-2-one | (E)-(2-(Trifluoromethyl)vinyl)cyclohexane | 99 |
Data sourced from Ramachandran, P. V., & Otoo, H. B. (2015). Facile Synthesis of Trifluoromethyl Olefins via the Decarboxylation of α-Trifluoromethyl-β-lactones. Chemical Communications. rsc.org
This decarboxylation pathway underscores the synthetic utility of trifluoromethylated lactones as precursors to valuable trifluoromethylated building blocks.
Synthesis and Exploration of Derivatives and Analogues
Structurally Modified 3-(Trifluoromethyl)dihydrofuran-2(3H)-one Derivatives
The synthesis of structurally modified derivatives of this compound, also known as α-(trifluoromethyl)-γ-butyrolactone, often involves multi-step procedures starting from readily available precursors. These modifications can be targeted at various positions of the dihydrofuranone ring to influence the molecule's steric and electronic properties.
One common strategy involves the cyclization of appropriately substituted precursors. For instance, γ-hydroxyalkynones can be cyclized under mild conditions using a gold catalyst to yield substituted 3(2H)-furanones organic-chemistry.org. While not specific to the trifluoromethyl derivative, this methodology could be adapted. Another approach involves the treatment of α'-hydroxyenones with a strong acid to afford dihydrofuran-3(2H)-ones via a formal 5-endo-trig cyclization researchgate.net.
The introduction of substituents at the 3-position can be achieved through various synthetic routes. For example, the reaction of arsonium (B1239301) bromides with β,β-di(trifluoroacetyl)ethylene derivatives in the presence of a base like potassium carbonate can yield CF3-containing 2,3-dihydrofuran (B140613) derivatives metu.edu.tr. Furthermore, the enantioselective synthesis of 2,3-dihydrofurans can be achieved through organocatalytic domino Michael-SN2 reactions of α-bromonitroalkenes and 1,3-dicarbonyl compounds, offering a pathway to chiral dihydrofuran derivatives researchgate.net.
Detailed research findings on the direct structural modification of this compound are not extensively reported in publicly available literature. However, the general synthetic methods for dihydrofuran-3(2H)-ones provide a foundational framework for developing such derivatives researchgate.netorganic-chemistry.org.
Table 1: Examples of Structurally Modified Dihydrofuran-2(3H)-one Derivatives and Related Synthetic Methods
| Product Derivative | Starting Materials | Reagents and Conditions | Key Findings | Reference(s) |
| 2-Aryl-2,3-dihydrofurans | 2,3-Dihydrofuran, Diaryliodonium salts | P-containing palladacycle catalyst | Regioselective Heck reaction affording 2-aryl-2,3-dihydrofurans in good yields. | rsc.org |
| Highly substituted 2,3-dihydrofurans | Enones, Diazo compounds | Planar-chiral bipyridine ligand, Copper catalyst | Diastereo- and enantioselective [4+1] cycloadditions producing highly substituted 2,3-dihydrofurans. | rsc.org |
| 1-((4S,5S)-4-(3-Bromophenyl)-2-methyl-5-nitro-4,5-dihydrofuran-3-yl)ethan-1-one | (Z)-1-bromo-3-(2-bromo-2-nitrovinyl) benzene, Acetyl acetone | Quinine-derived squaramide organocatalyst | Enantioselective synthesis with 76% ee and full conversion in 1.5 hours. | researchgate.net |
| 1-((4S,5S)-4-(3-Chlorophenyl)-2-methyl-5-nitro-4,5-dihydrofuran-3-yl)ethan-1-one | (Z)-1-(2-bromo-2-nitrovinyl)-3-chlorobenzene, Acetyl acetone | Quinine-derived squaramide organocatalyst | Enantioselective synthesis with 83% ee and 96% isolated yield in 4.5 hours. | researchgate.net |
Analogues with Diverse Substituents (e.g., trifluoromethylphenyl, trifluoromethylthio)
The synthesis of analogues of this compound bearing diverse substituents, such as trifluoromethylphenyl and trifluoromethylthio groups, is of interest for modifying the compound's lipophilicity, electronic character, and metabolic stability.
Trifluoromethylphenyl Analogues:
The introduction of a trifluoromethylphenyl group can be achieved through various synthetic strategies. One approach involves the use of building blocks already containing the trifluoromethylphenyl moiety. For instance, the synthesis of (R)-γ-phenyl-γ-(trifluoromethyl)-butyrolactone has been reported, demonstrating the feasibility of incorporating a phenyl group at the γ-position of the lactone ring, which could be extended to a trifluoromethylphenyl group nih.gov.
Visible-light-mediated [3+2] cycloaddition reactions have been employed to synthesize naphtho[2,3-b]furan-4,9-diones with various aryl substituents, including those with electron-withdrawing groups, which could conceptually include a trifluoromethylphenyl group bohrium.com. For example, 2-(4-(tert-butyl)phenyl)naphtho[2,3-b]furan-4,9-dione was synthesized with a 79% yield bohrium.com.
Trifluoromethylthio Analogues:
The trifluoromethylthio (SCF3) group is a valuable substituent in medicinal and agricultural chemistry due to its unique physicochemical properties nih.gov. The synthesis of compounds containing the SCF3 group can be achieved through direct trifluoromethylthiolation reactions or by constructing the SCF3 group from sulfur-containing precursors nih.govthieme-connect.com.
While specific examples of 3-(trifluoromethylthio)dihydrofuran-2(3H)-one are scarce in the literature, general methods for the synthesis of trifluoromethylthiolated compounds could be adapted. For example, a serendipitous regioselective reaction of 3-mercapto acs.orgnih.govacs.orgtriazoles with trifluoromethyl-β-diketones in the presence of N-bromosuccinimide (NBS) led to the formation of 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, demonstrating a method for S-alkylation with a trifluoromethyl-containing fragment thieme-connect.com.
Table 2: Examples of Analogues with Diverse Substituents and Related Synthetic Methods
| Analogue Type | Synthetic Approach | Example Reaction | Key Findings | Reference(s) |
| Trifluoromethylphenyl | Use of trifluoromethylphenyl-containing building blocks | Synthesis of (R)-γ-phenyl-γ-(trifluoromethyl)-butyrolactone from a resolved tertiary acetate (B1210297). | Demonstrates incorporation of a phenyl group at the γ-position, adaptable for trifluoromethylphenyl. | nih.gov |
| Trifluoromethylphenyl | Visible-light-mediated [3+2] cycloaddition | Synthesis of 2-(4-(tert-butyl)phenyl)naphtho[2,3-b]furan-4,9-dione. | High yield (79%) for an aryl-substituted furanone derivative. | bohrium.com |
| Trifluoromethylthio | Serendipitous N,S-difunctionalization | Reaction of 3-mercapto acs.orgnih.govacs.orgtriazoles with trifluoromethyl-β-diketones and NBS. | Formation of a C-S bond with a trifluoromethyl-containing fragment. | thieme-connect.com |
Trifluoromethylated Furanone and Pyrazolone Derivatives
The synthesis of trifluoromethylated furanones and pyrazolones represents a significant area of research due to the prevalence of these heterocyclic cores in biologically active molecules.
Trifluoromethylated Furanone Derivatives:
Various methods have been developed for the synthesis of trifluoromethylated furan (B31954) derivatives. An asymmetric Friedel-Crafts alkylation of 2-furfuryl ketones with β-trifluoromethyl enones, catalyzed by a bifunctional primary amine-thiourea, yields furan derivatives with a stereogenic trifluoromethyl group in good yields and high enantioselectivity. Another approach involves the reaction of arsonium bromides with β,β-di(trifluoroacetyl)ethylene derivatives to produce CF3-containing 2,3-dihydrofuran derivatives metu.edu.tr. Additionally, green one-pot syntheses of novel furan-2(3H)-one derivatives have been reported, demonstrating the potential for environmentally friendly production methods nih.gov.
Trifluoromethylated Pyrazolone Derivatives:
A number of efficient methods for the synthesis of trifluoromethylated pyrazoles and pyrazolones have been established. One such method involves the ring transformation of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with phenylhydrazine, which can yield 3-trifluoromethyl-5-pyrazolones depending on the reaction conditions acs.org. Another versatile approach is the divergent reaction of β-CF3-1,3-enynes with hydrazines, which can lead to trifluoromethylated pyrazolidines, pyrazolines, and pyrazoles nih.gov. Furthermore, a three-component synthesis of 3-(trifluoromethyl)pyrazoles from aldehydes, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene has been developed, offering a broad substrate scope and mild reaction conditions acs.org.
Table 3: Synthesis of Trifluoromethylated Furanone and Pyrazolone Derivatives
| Heterocycle | Synthetic Method | Starting Materials | Reagents and Conditions | Product Type | Reference(s) |
| Furanone | Asymmetric Friedel-Crafts Alkylation | 2-Furfuryl ketones, β-Trifluoromethyl enones | Bifunctional primary amine-thiourea catalyst | Furan derivatives with a stereogenic CF3 group | |
| Furanone | Wittig-type reaction | Arsonium bromides, β,β-Di(trifluoroacetyl)ethylene derivatives | K2CO3 | CF3-containing 2,3-dihydrofuran derivatives | metu.edu.tr |
| Pyrazolone | Ring Transformation | Mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates, Phenylhydrazine | Solvent and temperature dependent | 3-Trifluoromethyl-5-pyrazolones | acs.org |
| Pyrazole (B372694) | Divergent Reaction | β-CF3-1,3-enynes, Hydrazines | Et3N | Trifluoromethylated pyrazoles | nih.gov |
| Pyrazole | Three-Component Reaction | Aldehydes, Tosyl hydrazide, 2-Bromo-3,3,3-trifluoropropene | DBU | 3-(Trifluoromethyl)pyrazoles | acs.org |
Computational and Mechanistic Studies
Quantum Chemical Calculations (e.g., DFT) for Reaction Pathways and Stereoselectivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for investigating reaction mechanisms, predicting outcomes, and understanding the origins of stereoselectivity. sumitomo-chem.co.jpmdpi.com While specific DFT studies exclusively targeting the reaction pathways for the synthesis of 3-(Trifluoromethyl)dihydrofuran-2(3H)-one are not extensively documented in publicly available literature, the principles from related systems provide significant insights.
DFT calculations are frequently employed to map the potential energy surfaces of reactions, identifying transition states and intermediates. sumitomo-chem.co.jp For instance, in the synthesis of related heterocyclic compounds, DFT has been used to elucidate the favorability of different reaction pathways, such as concerted versus stepwise mechanisms in cycloadditions. mdpi.compku.edu.cn In a study on the synthesis of di/trifluoromethyl-1,2,3,4-tetrahydroquinazolines, DFT calculations at the PCM/B3LYP/6-31++G** level were instrumental in evaluating the reaction mechanism and correctly predicting that the cis isomer is the thermodynamically favored product. nih.gov
For the synthesis of substituted dihydrofurans, DFT calculations have been used to explain the selectivity of annulation reactions. These calculations can determine the activation Gibbs free energy for different pathways, thereby predicting the most likely product. researchgate.net In the context of synthesizing this compound, DFT could be used to model the radical addition and subsequent cyclization steps, providing energetics for the transition states leading to different stereoisomers. This would be crucial for predicting and explaining the diastereoselectivity and enantioselectivity of the synthesis.
Table 1: Application of DFT in Mechanistic Studies of Related Heterocycles
| Studied System | DFT Functional/Basis Set | Key Findings | Reference |
|---|---|---|---|
| Di/Trifluoromethyl-tetrahydroquinazolines | PCM/B3LYP/6-31++G** | Predicted thermodynamic preference for the cis isomer. | nih.gov |
| Furan-based compounds | Not Specified | Elucidated the origin of enantioselectivity in asymmetric annulation. | researchgate.net |
| Dienylfurans Cycloaddition | Not Specified | Determined the favorability of different cycloaddition pathways. | pku.edu.cn |
| 1,3-Dipolar Cycloadditions | M06-2X/Def2TZVP/SMD(MeCN) | Differentiated between stepwise radical-mediated and concerted mechanisms. | mdpi.com |
Elucidation of Reaction Mechanisms (e.g., Radical Addition, Cascade Processes)
The synthesis of this compound and its analogs often involves complex reaction mechanisms such as radical additions and cascade processes.
Radical Addition: A prevalent method for synthesizing trifluoromethyl-substituted dihydrofurans is the manganese(III) acetate-promoted radical addition of trifluoromethyl-1,3-dicarbonyl compounds to alkenes. researchgate.net The proposed mechanism for this reaction is initiated by the oxidation of the trifluoromethyl-1,3-dicarbonyl compound by Mn(OAc)₃ to generate a radical intermediate. This radical then adds to the alkene, followed by an intramolecular cyclization to form the dihydrofuran ring and subsequent elimination to yield the final product. researchgate.net The stability of the intermediate radicals plays a key role in the regioselectivity of the initial addition.
Cascade Processes: Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient route to complex molecules like substituted dihydrofurans. rsc.orgrsc.org For example, a cascade process for the synthesis of gem-difluoromethylene compounds involves an intramolecular halophilic attack-initiated cascade. rsc.org In the context of this compound, a potential cascade synthesis could involve a Michael addition of a nucleophile to a trifluoromethyl-containing α,β-unsaturated ester, followed by an intramolecular cyclization/alkylation. rsc.orgnih.gov DFT studies on similar cascade reactions leading to tetrahydrochromenes and dihydronaphthofurans have been used to rationalize the preference for 6-endo-trig versus 5-exo-trig cyclizations by comparing the energy barriers of the respective transition states. nih.gov
Table 2: Mechanistic Pathways in the Synthesis of Dihydrofurans
| Reaction Type | Key Mechanistic Steps | Influencing Factors | Reference |
|---|---|---|---|
| Radical Addition | Radical generation, addition to alkene, intramolecular cyclization | Stability of radical intermediates, oxidant | researchgate.net |
| Cascade Process | Michael addition, intramolecular alkylation/cyclization | Catalyst, nature of leaving group, substrate structure | rsc.orgrsc.orgnih.gov |
Investigation of Intramolecular Interactions and Equilibrium States
The three-dimensional structure and conformational preferences of this compound are dictated by a variety of intramolecular interactions. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the molecule's geometry and electronic distribution.
Computational studies on trifluoromethyl-substituted N-methyl-N-phenylbenzamides have shown that weak hydrogen bonds, such as C-H···O and C-H···F, play a crucial role in stabilizing the crystal packing in the absence of strong hydrogen bond donors. researchgate.net The electrostatic contribution to these weak interactions is significant. researchgate.net It is plausible that similar intramolecular interactions, such as those between the hydrogens on the dihydrofuran ring and the fluorine atoms of the CF₃ group, or between the CF₃ group and the carbonyl oxygen, influence the equilibrium between different conformers of this compound.
Molecular Modeling and Rational Design of Fluorinated Compounds
Molecular modeling is an indispensable tool in the rational design of novel fluorinated compounds with desired properties, particularly in the field of drug discovery. nih.govresearchgate.netresearchgate.net By simulating the interaction of a molecule with a biological target, such as a protein or enzyme, molecular modeling can predict binding affinity and guide the synthesis of more potent and selective analogs.
For a molecule like this compound, molecular modeling could be used to explore its potential as a scaffold for new therapeutic agents. The trifluoromethyl group is a well-known bioisostere for other chemical groups and can enhance properties like binding affinity and metabolic stability. nih.gov Docking studies could be performed to predict how this compound and its derivatives might bind to the active site of a target protein. nih.gov
The rational design process would involve creating a library of virtual analogs of this compound with various substituents on the dihydrofuran ring. These analogs would then be computationally screened for their predicted binding energies and pharmacokinetic properties. nih.gov This in silico approach allows for the prioritization of synthetic targets, saving time and resources in the drug development pipeline. For example, molecular modeling has been used to guide the design of N-arylpyrrole derivatives as potential antimicrobial agents. researchgate.net
Advanced Spectroscopic and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 3-(Trifluoromethyl)dihydrofuran-2(3H)-one. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry.
¹H NMR: The proton NMR spectrum is used to identify the hydrogen atoms within the molecule. For this compound, the spectrum would show distinct signals for the protons on the dihydrofuranone ring. The methine proton at the C3 position, adjacent to the trifluoromethyl group, would appear as a complex multiplet due to coupling with both the adjacent methylene (B1212753) protons (C4) and the fluorine atoms of the CF₃ group. The two methylene protons at C4 and the two at C5 would also present as distinct multiplets, further complicated by geminal and vicinal coupling.
¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key signals include the carbonyl carbon (C2) of the lactone ring, which is expected at the downfield end of the spectrum (typically 170-180 ppm). The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF). Similarly, the C3 carbon, directly attached to the CF₃ group, will also show splitting (a quartet) due to two-bond C-F coupling (²JCF). blogspot.com The signals for the C4 and C5 methylene carbons will appear in the upfield region of the spectrum.
¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is a crucial and highly sensitive technique for characterizing this compound. wikipedia.orghuji.ac.il The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in sharp signals and a wide range of chemical shifts that are very sensitive to the local electronic environment. wikipedia.orghuji.ac.il The spectrum for this compound is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is characteristic of the trifluoromethyl group attached to a saturated carbon framework. wikipedia.org This signal may appear as a triplet due to coupling with the two protons on the adjacent C4 carbon if proton decoupling is not applied.
The combination of these NMR techniques, including two-dimensional experiments like HETCOR, allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure. amazonaws.com
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|---|
| ¹H | H-3 | ~3.5 - 4.0 | m | ³JHH, ³JHF |
| ¹H | H-4 | ~2.2 - 2.8 | m | ²JHH, ³JHH |
| ¹H | H-5 | ~4.3 - 4.6 | m | ²JHH, ³JHH |
| ¹³C | C-2 (C=O) | ~175 | q | ³JCF |
| ¹³C | C-3 (CH) | ~45 - 55 | q | ²JCF ~30-40 |
| ¹³C | C-4 (CH₂) | ~30 - 35 | t | - |
| ¹³C | C-5 (CH₂) | ~65 - 75 | t | - |
| ¹³C | CF₃ | ~120 - 125 | q | ¹JCF ~280-290 |
| ¹⁹F | CF₃ | ~ -70 to -80 | s (¹H decoupled) | - |
Mass Spectrometry Techniques (e.g., LC-MS/MS) for Compound Identification and Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound, as well as for its sensitive detection in complex mixtures. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful method for the analysis of such compounds. It combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This is especially useful for analyzing fluorinated compounds which can be present at very low concentrations.
In an LC-MS/MS analysis, the compound would first be ionized, typically using electrospray ionization (ESI). The resulting molecular ion ([M+H]⁺ or [M+Na]⁺ in positive mode, or [M-H]⁻ in negative mode) is then selected and fragmented in the mass spectrometer. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. Expected fragmentation pathways for this compound would include the loss of the trifluoromethyl group (•CF₃) or the loss of carbon monoxide (CO) from the lactone ring.
Table 2: Expected Mass Spectrometry Data for this compound
| Analysis | Expected Value | Technique |
|---|---|---|
| Molecular Weight | 154.09 g/mol | - |
| Exact Mass (C₅H₅F₃O₂) | 154.0242 | HRMS |
| Major Fragment Ion (Loss of •CF₃) | m/z 85.0289 | MS/MS |
| Major Fragment Ion (Loss of CO) | m/z 126.0292 | MS/MS |
Chromatographic Separations (e.g., HPLC, GC) for Purity and Isomer Analysis
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its potential stereoisomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of non-volatile organic compounds. rsc.orgresearchgate.net A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector. The purity of a sample of this compound, reported to be 95%, can be confirmed using this method.
Gas Chromatography (GC): As a relatively volatile compound, this compound can also be analyzed by gas chromatography, often coupled with a mass spectrometer (GC-MS). uah.edunih.gov This technique is highly sensitive and provides both retention time information for quantification and mass spectral data for identification. However, care must be taken as highly reactive fluorinated compounds can sometimes interact with or degrade standard polysiloxane GC columns. researchgate.net
Isomer Analysis: The C3 carbon in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. Chiral chromatography, using either chiral HPLC or chiral GC columns, is necessary to separate and quantify these enantiomers. This is crucial in pharmaceutical development, as different enantiomers can have different biological activities.
Table 3: Typical Chromatographic Methods for Analysis
| Technique | Column Type | Common Mobile Phase / Carrier Gas | Detector | Application |
|---|---|---|---|---|
| HPLC | Reversed-Phase C18 | Acetonitrile/Water or Methanol/Water | UV, MS | Purity Analysis |
| GC | Polysiloxane-based capillary | Helium or Hydrogen | FID, MS | Purity and Volatile Impurity Analysis |
| Chiral HPLC/GC | Chiral Stationary Phase (e.g., cyclodextrin-based) | (Varies by column) | UV, FID, MS | Enantiomeric Separation and Purity |
Other Spectroscopic Methods (e.g., IR)
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by several characteristic absorption bands. A very strong absorption peak is expected in the range of 1770-1820 cm⁻¹ corresponding to the C=O stretching vibration of the five-membered lactone ring (γ-butyrolactone). Additionally, a series of very strong and characteristic bands would appear in the 1100-1350 cm⁻¹ region, which are indicative of the C-F stretching vibrations of the trifluoromethyl group. Other notable absorptions include C-O stretching vibrations for the ester linkage and C-H stretching for the aliphatic CH and CH₂ groups.
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
|---|---|---|
| 2850-3000 | C-H Stretch (aliphatic) | Medium |
| 1770-1820 | C=O Stretch (γ-lactone) | Strong |
| 1100-1350 | C-F Stretch (CF₃) | Very Strong, Multiple Bands |
| 1000-1200 | C-O Stretch (ester) | Strong |
Applications As Building Blocks in Organic Synthesis
Role in the Synthesis of Complex Organic Molecules
While direct literature examples detailing the extensive use of 3-(Trifluoromethyl)dihydrofuran-2(3H)-one in the total synthesis of highly complex natural products are emerging, its structural motifs are found in various biologically active molecules. The γ-butyrolactone core is a common feature in many natural products, and the introduction of a trifluoromethyl group at the 3-position offers a strategic advantage for creating analogs with enhanced pharmacological profiles.
The synthesis of structurally similar molecules, such as (S)-3-fluoromethyl-γ-butyrolactone, has been reported as a key step in the preparation of γ-butyrolactone hormones that regulate natural product biosynthesis in bacteria. nih.govacs.org This highlights the potential of fluorinated γ-butyrolactones to serve as crucial intermediates in the synthesis of complex, biologically active compounds. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilicity, can improve metabolic stability and binding affinity of the final product.
The reactivity of the lactone allows for various transformations. The carbonyl group can be reduced or attacked by nucleophiles, and the α-carbon can be functionalized. Ring-opening reactions provide access to acyclic compounds with a trifluoromethylated stereocenter, which can be further elaborated into more complex structures.
Chiral Building Blocks for Natural Products and Fine Chemicals
The stereoselective synthesis of this compound is of significant interest as it provides access to enantiomerically pure building blocks for the synthesis of natural products and fine chemicals. The chirality at the C3 position, bearing the trifluoromethyl group, is a key feature that can be transferred to the target molecule, influencing its biological activity.
The development of asymmetric methods to synthesize fluorinated γ-butyrolactones is an active area of research. For instance, the synthesis of (S)-3-fluoromethyl-γ-butyrolactone has been achieved with high enantioselectivity, demonstrating the feasibility of accessing these chiral building blocks. acs.org Similar strategies can be envisioned for the synthesis of enantiopure this compound.
The importance of chiral trifluoromethylated compounds in medicinal chemistry cannot be overstated. The trifluoromethyl group can act as a bioisostere for other chemical groups, enhancing properties such as metabolic stability and receptor binding affinity. Therefore, chiral this compound represents a valuable synthon for the introduction of a trifluoromethylated stereocenter in the synthesis of new drug candidates and other high-value fine chemicals.
Table 1: Examples of Chiral Fluorinated Lactones and Their Synthetic Utility
| Compound | Synthetic Application | Reference |
| (S)-3-Fluoromethyl-γ-butyrolactone | Intermediate in the synthesis of γ-butyrolactone hormones | nih.govacs.org |
| Chiral β-Trifluoromethyl-β-lactones | Precursors for enantiomerically enriched compounds | N/A |
Precursors for Trifluoromethylated Alkenes and other Functionalized Motifs
This compound can serve as a precursor for the synthesis of valuable trifluoromethylated alkenes and other functionalized motifs through various chemical transformations. Ring-opening and subsequent elimination reactions are plausible pathways to access these structures.
While direct examples for the γ-lactone are not extensively documented, the conversion of β-lactones bearing a trifluoromethyl group to trifluoromethylated alkenes via decarboxylation is a known process. A similar strategy could potentially be applied to this compound. The reaction would likely proceed through the formation of a carboxylate intermediate upon ring opening, followed by decarboxylative elimination to furnish the corresponding trifluoromethylated alkene.
Furthermore, ring-opening reactions of the lactone with various nucleophiles can lead to a range of functionalized acyclic compounds. For example, reaction with amines would yield amides, while reaction with alcohols would produce esters, all containing the trifluoromethyl group at a defined position. These functionalized motifs can then be utilized in further synthetic steps to build more complex molecular architectures. The versatility of the lactone ring allows for its conversion into a variety of trifluoromethylated building blocks, expanding its utility in organic synthesis.
Table 2: Potential Transformations of this compound
| Reaction Type | Product Type | Potential Reagents |
| Decarboxylative Elimination | Trifluoromethylated Alkenes | Base, Heat |
| Aminolysis | Trifluoromethylated Amides | Amines |
| Alcoholysis | Trifluoromethylated Esters | Alcohols, Acid/Base catalyst |
| Reduction | Trifluoromethylated Diols | Reducing agents (e.g., LiAlH₄) |
Exploration of Biological Activities and Medicinal Chemistry Research Mechanism Focused
Enzyme Inhibition Mechanisms
While direct studies on 3-(Trifluoromethyl)dihydrofuran-2(3H)-one are not extensively documented, the mechanism of enzyme inhibition can be inferred from the well-established behavior of trifluoromethyl ketones (TFMKs). The core principle lies in the powerful electron-withdrawing nature of the trifluoromethyl group, which renders the adjacent carbonyl carbon highly electrophilic.
This heightened electrophilicity makes the carbonyl group susceptible to nucleophilic attack by amino acid residues in an enzyme's active site, such as the hydroxyl group of serine or the thiol group of cysteine. nih.gov This interaction results in the formation of a stable, yet often reversible, tetrahedral hemiketal or hemithioketal adduct. nih.govresearchgate.net This adduct is believed to function as a transition-state analogue, mimicking the tetrahedral intermediate formed during the hydrolysis of the enzyme's natural substrate. nih.govtaylorfrancis.com This mimicry leads to potent inhibition of the enzyme.
Key aspects of this inhibitory mechanism include:
Covalent Adduct Formation: The inhibitor forms a temporary covalent bond with the enzyme. nih.gov For some proteases, this binding can be a slow, time-dependent process, leading to progressively tighter inhibition as the covalent adduct forms. nih.gov
Reversibility: Despite forming a covalent bond, the inhibition by many TFMKs is reversible. This characteristic is advantageous in drug design, as it can reduce the potential for off-target toxicity associated with irreversible inhibitors. Aromatic trifluoromethyl ketones, for instance, have been specifically characterized as warheads for designing covalently reversible kinase inhibitors. nih.govresearchgate.net
Transition-State Analogy: The stability of the tetrahedral adduct closely resembles the transition state of the enzymatic reaction, which accounts for the high affinity and potency of these inhibitors. nih.govtaylorfrancis.com
For this compound, the lactone's carbonyl group is activated by the adjacent CF3 group. It is plausible that this compound could inhibit certain hydrolytic enzymes, such as esterases or proteases, through a similar mechanism of forming a stable, reversible covalent adduct with a key nucleophilic residue in the active site. nih.gov
Antimicrobial Properties and Underlying Mechanisms
The γ-butyrolactone scaffold is a structural feature present in numerous natural products that exhibit a wide range of biological activities, including antimicrobial effects. eijppr.comnih.govtubitak.gov.tr Molecules containing this ring system have been shown to possess antibacterial and antifungal properties. nih.govtubitak.gov.tr The incorporation of fluorine atoms, and particularly the trifluoromethyl group, into therapeutic molecules is a well-known strategy to enhance their biological activity. nih.govnih.gov
The potential antimicrobial mechanism of this compound can be considered from two perspectives:
Enhanced Cellular Uptake and Stability: The trifluoromethyl group is highly lipophilic, a property that can enhance the molecule's ability to permeate microbial cell membranes. mdpi.comresearchgate.net Furthermore, the strength of the carbon-fluorine bond increases the metabolic stability of the compound, allowing it to persist longer in a bioactive state. nih.govtaylorandfrancis.com
Interference with Cellular Processes: Once inside the cell, the compound could act via several mechanisms. The γ-butyrolactone ring itself is a known pharmacophore. nih.gov The reactivity of the lactone, enhanced by the CF3 group, could lead to covalent modification of essential enzymes or proteins, disrupting critical cellular functions. Some organofluorine compounds are known to act by inhibiting key enzymes essential for microbial survival, such as the DNA gyrase and topoisomerase inhibited by fluoroquinolone antibiotics. nih.govacs.org
While specific studies on this compound are needed, the combination of a known bioactive scaffold (γ-butyrolactone) with a group known to enhance potency (trifluoromethyl) suggests a strong potential for antimicrobial activity.
Structure-Activity Relationship (SAR) Studies concerning the Trifluoromethyl Group
The trifluoromethyl group is a cornerstone of modern medicinal chemistry due to its unique combination of steric and electronic properties, which are used to optimize drug candidates. mdpi.comhovione.com In structure-activity relationship (SAR) studies, replacing other chemical groups with a CF3 group can lead to profound changes in a molecule's biological activity, metabolic profile, and pharmacokinetics.
Key contributions of the trifluoromethyl group in SAR include:
Increased Lipophilicity: The CF3 group significantly increases a molecule's lipophilicity (fat-solubility), which can improve its absorption and ability to cross biological membranes, such as the blood-brain barrier. mdpi.comnih.gov However, its effect on lipophilicity is position-dependent; for instance, trifluorination enhances lipophilicity most strongly when the CF3 group is in the alpha-position relative to a functional group like a hydroxyl. nih.gov
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. mdpi.com Replacing a metabolically vulnerable C-H bond with a C-F bond, or a methyl group with a trifluoromethyl group, can block oxidative metabolism at that position, thereby increasing the drug's half-life and bioavailability. mdpi.comresearchgate.net
Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic distribution of a molecule, influencing its binding to target proteins. researchgate.net This can lead to stronger interactions, such as hydrogen bonds or dipole-dipole interactions, resulting in higher potency. Statistical analyses have shown that while not universally beneficial, replacing a methyl group with a trifluoromethyl group can increase biological activity by over an order of magnitude in a significant percentage of cases, often driven by favorable electrostatic interactions. acs.org
Bioisosterism: The CF3 group is often used as a bioisostere for other groups like methyl, ethyl, isopropyl, or even nitro groups. nih.govwikipedia.org While sterically larger than a methyl group, its electronic properties are vastly different, allowing chemists to probe the importance of size versus electronics in a binding pocket. mdpi.com Studies have shown that replacing a nitro group with a trifluoromethyl group can lead to compounds with greater potency and improved metabolic stability. nih.govlboro.ac.uk
The following table summarizes the properties of the trifluoromethyl group in comparison to other common substituents in drug design.
| Property | H | CH3 | Cl | CF3 |
| Van der Waals Radius (Å) | 1.20 | 2.00 | 1.75 | 2.44 |
| Hansch Lipophilicity (π) | 0.00 | +0.56 | +0.71 | +0.88 |
| Electronic Effect (Hammett σp) | 0.00 | -0.17 (Donating) | +0.23 (Withdrawing) | +0.54 (Strongly Withdrawing) |
| Metabolic Stability | Low (Susceptible to Oxidation) | Low-Moderate | High | Very High |
Data compiled from various medicinal chemistry sources.
Applications in Positron Emission Tomography (PET) Studies for Investigating Bioavailability and Distribution in Research Models
Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging technique used to visualize and quantify physiological and biochemical processes in vivo. nih.govnih.gov It relies on the administration of a biologically active molecule labeled with a short-lived positron-emitting radionuclide, such as Fluorine-18 (18F). nih.govmdpi.com
The trifluoromethyl group is present in many pharmaceuticals, making it an attractive target for 18F-labeling to create PET radiotracers. nih.govsemanticscholar.orgnih.gov By replacing one of the fluorine atoms in the CF3 group with 18F, researchers can produce a radiolabeled version of the parent molecule, such as [18F]this compound. The development of new chemical methods to create [18F]CF3-containing radiotracers is an active area of research, as traditional methods have often been hampered by low yields. nih.govresearchgate.net Recent innovations in [18F]trifluoromethylation chemistry are expanding the toolkit available for these syntheses. mdpi.comsnmjournals.orgchemrxiv.org
Once administered in trace amounts (pico- to nanomolar range), the distribution of the [18F]-labeled tracer can be tracked throughout the body of a research model. mdpi.com This allows for the direct, quantitative assessment of the compound's:
Bioavailability: Determining the extent and rate at which the compound enters systemic circulation.
Biodistribution: Mapping where the compound accumulates in the body, identifying potential target organs as well as sites of off-target accumulation.
Pharmacokinetics: Measuring the rates of absorption, distribution, metabolism, and excretion.
Target Engagement: In some cases, confirming that the compound reaches and binds to its intended biological target in a living system.
Therefore, labeling this compound with 18F would be a powerful tool in preclinical research to non-invasively study its pharmacokinetic profile and verify its delivery to specific tissues or organs, providing invaluable data for its development as a potential therapeutic agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Trifluoromethyl)dihydrofuran-2(3H)-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via substitution reactions or lactonization of precursor diols. For example, 3,3-diethyl derivatives can be prepared by substituting benzyl-protected hydroxyalkyl groups in dihydrofuran-2(3H)-one scaffolds under mild conditions (e.g., THF, room temperature, 3-day reaction) . Optimization involves adjusting protecting groups (e.g., benzyl vs. hydroxypropyl), solvent polarity, and reaction time. Monitoring via thin-layer chromatography (TLC) ensures completion, while column chromatography isolates pure products .
Q. How is NMR spectroscopy utilized to confirm the structure and purity of this compound derivatives?
- Methodological Answer : ¹H and ¹³C NMR are critical for structural validation. For instance:
- ¹H NMR : Protons adjacent to the trifluoromethyl group exhibit upfield shifts (~δ 1.20–1.77 ppm) due to electron-withdrawing effects. Coupling constants (e.g., J = 6.5–13.0 Hz) confirm stereochemistry .
- ¹³C NMR : The lactone carbonyl appears at ~δ 170–175 ppm, while CF₃-substituted carbons resonate at ~δ 110–125 ppm (quartet splitting due to ¹³C-¹⁹F coupling) . High-resolution mass spectrometry (HRMS) further validates molecular weight (e.g., [M+H]⁺ calculated within 0.001 Da) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of dihydrofuran-2(3H)-one derivatives with trifluoromethyl substituents?
- Methodological Answer : Stereocontrol is achieved via chiral catalysts or enantioselective reagents. For example, kinetic resolution using biocatalysts (e.g., lipases) can separate racemic mixtures of dibenzylbutyrolactones . NMR data (e.g., diastereotopic proton splitting in ¹H NMR) and X-ray crystallography (CCDC 1505246) confirm absolute configurations. Computational modeling (DFT) predicts energy barriers for stereoisomer formation .
Q. What computational methods are used to predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:
- Electrostatic Potential Maps : Highlight electron-deficient regions near the CF₃ group, favoring nucleophilic attack at the lactone carbonyl.
- Transition State Modeling : Simulates activation energies for substituent exchange (e.g., hydroxyalkyl group substitution) . Validation involves comparing predicted vs. experimental NMR chemical shifts .
Q. How do structural modifications (e.g., arylthio or hydroxyalkyl substituents) influence the biological activity of dihydrofuran-2(3H)-one derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Arylthio Derivatives : Enhance IL-6 inhibition (e.g., 3-benzyl-5-((2-nitrophenoxy)methyl) derivatives block IL-6 expression in LPS-induced models, IC₅₀ ~10 µM) .
- Hydroxyalkyl Chains : Improve solubility and sigma-2 receptor binding (e.g., 5-(4-hydroxybutyl) derivatives show sub-micromolar affinity) .
- Biological Assays : In vitro cytokine secretion assays (ELISA) and molecular docking (AutoDock Vina) correlate substituent effects with activity .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in NMR data for dihydrofuran-2(3H)-one derivatives with varying substituents?
- Methodological Answer : Contradictions often arise from solvent effects or dynamic processes (e.g., ring puckering). Strategies include:
- Variable Temperature NMR : Identifies conformational exchange (e.g., coalescence of diastereotopic protons at low temps) .
- Deuteration Studies : Replaces exchangeable protons (e.g., OH groups) to simplify splitting patterns .
- Cross-Validation : Compare with X-ray data (e.g., CCDC 1505246 ) or computational NMR predictions (GIAO method) .
Analytical and Biological Methodologies
Q. What advanced techniques characterize the crystallographic properties of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and packing motifs. For example:
- Crystallographic Data : Deposited at CCDC (e.g., CCDC 1505246 ), with refinement statistics (R-factor < 0.05) ensuring accuracy.
- Hirshfeld Surface Analysis : Visualizes intermolecular interactions (e.g., C-F⋯H contacts) influencing crystal stability .
Q. How are in vitro assays designed to evaluate the anti-inflammatory potential of dihydrofuran-2(3H)-one derivatives?
- Methodological Answer :
- Cell Models : LPS-stimulated macrophages (RAW 264.7) measure IL-6 suppression via qRT-PCR and Western blot .
- Dose-Response Curves : Determine IC₅₀ values (e.g., 3-benzyl derivatives show IC₅₀ = 8.7 µM) .
- Control Experiments : Co-treatment with inhibitors (e.g., 4-phenylbutyric acid) validates specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
